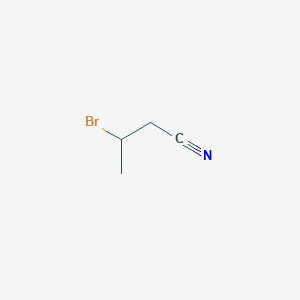

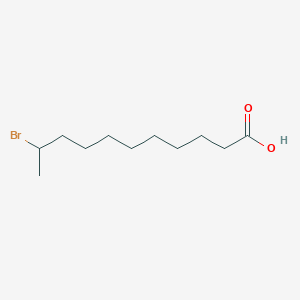

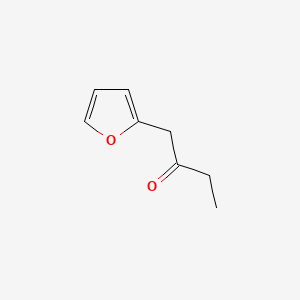

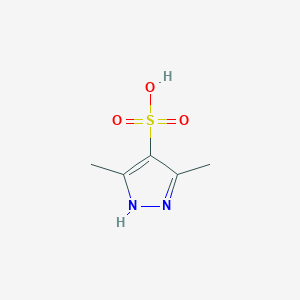

![molecular formula C13H15N3O B1268247 Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- CAS No. 61938-75-8](/img/structure/B1268247.png)

Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- is a compound that has been studied for its antiasthmatic activity . It has been evaluated in combination with ambroxol, an established mucolytic agent, in ovalbumin-induced asthma in guinea pigs . The compound turned out to be a potent bronchodilator when studied in in vitro tracheal strip preparation of sensitized guinea pigs against antigen-induced contraction .

Molecular Structure Analysis

The molecular formula of Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- is C13H15N3O . The molecular weight is 229.2777 .Chemical Reactions Analysis

The compound has been synthesized and evaluated for its antitussive activity using a citric acid-induced cough model in Guinea pigs . The compound caused a notable decrease in cough frequency and increase in cough latency induced by citric acid .Wissenschaftliche Forschungsanwendungen

Antiasthmatic Activity

The compound, often abbreviated as TAZQ, has been studied for its antiasthmatic activity . In a study, TAZQ was combined with an established mucolytic agent, ambroxol, to treat ovalbumin-induced asthma in guinea pigs . TAZQ demonstrated potent bronchodilator activity in in vitro tracheal strip preparation of sensitized guinea pigs against antigen-induced contraction . It also showed notable antioxidant and anti-inflammatory activity at both 10 and 20 mg/kg doses .

Antioxidant Activity

TAZQ has been found to possess potent antioxidant activity . This property is beneficial in managing asthmatic attacks, where oxidative stress plays a significant role .

Anti-inflammatory Activity

In addition to its bronchodilator and antioxidant properties, TAZQ also exhibits anti-inflammatory activity . This is particularly useful in the treatment of asthma, which is characterized by chronic airways inflammation .

Bronchodilator Activity

TAZQ has been found to be a potent bronchodilator . This property is crucial in the management of asthma attacks, where bronchoconstriction is a major symptom .

Synergistic Activity with Ambroxol

When used in combination with ambroxol, TAZQ significantly inhibited ovalbumin-induced airway hyper-responsiveness . The combination of the two compounds notably reduced eosinophilic infiltrations into the lung and bronchoalveolar lavage fluid of sensitized animals . This signifies the synergistic anti-inflammatory activity of the combination, without any increase in the bronchodilator activity of TAZQ .

Antitussive Effect

In another study, TAZQ at a dose of 10 mg/kg was found to have a significant antitussive effect , with a marked increase in cough latency in comparison to codeine in citric acid-induced cough .

Eigenschaften

IUPAC Name |

2-amino-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c14-9-5-6-11-10(8-9)13(17)16-7-3-1-2-4-12(16)15-11/h5-6,8H,1-4,7,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUPXCYFCYPDSKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=C(C=C(C=C3)N)C(=O)N2CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30327575 |

Source

|

| Record name | Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- | |

CAS RN |

61938-75-8 |

Source

|

| Record name | Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

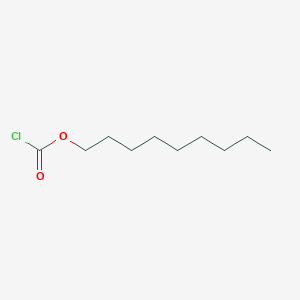

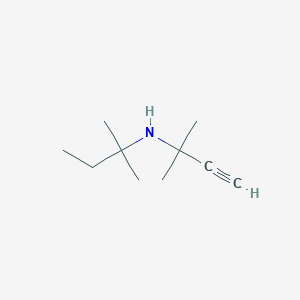

![2-{[(4-Bromophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1268191.png)